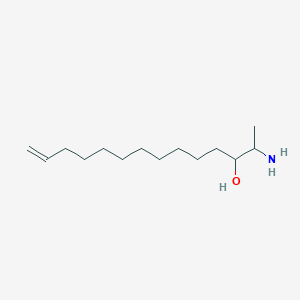

(mixture E/Z)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The term “(mixture E/Z)” refers to a compound that exists as a mixture of its E (entgegen) and Z (zusammen) isomers. These isomers are geometric configurations around a double bond, where the E isomer has the higher priority substituents on opposite sides of the double bond, and the Z isomer has them on the same side. This notation is crucial for describing the stereochemistry of alkenes, especially when the substituents are not identical .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of (mixture E/Z) compounds typically involves the synthesis of alkenes through various methods such as:

Dehydration of Alcohols: Heating alcohols in the presence of an acid catalyst (e.g., sulfuric acid) can lead to the formation of alkenes.

Dehydrohalogenation of Alkyl Halides: Treating alkyl halides with a strong base (e.g., potassium hydroxide) can result in the elimination of hydrogen halide, forming an alkene.

Wittig Reaction: This involves the reaction of a phosphonium ylide with a carbonyl compound to produce an alkene.

Industrial Production Methods

Industrially, alkenes are often produced through:

Cracking of Hydrocarbons: High-temperature cracking of large hydrocarbons in the presence of a catalyst.

Catalytic Dehydrogenation: Dehydrogenation of alkanes using metal catalysts such as platinum or chromium oxide.

化学反応の分析

Types of Reactions

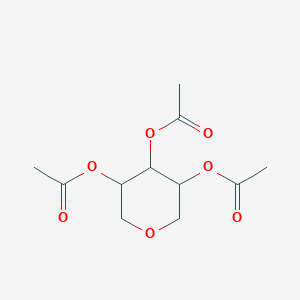

Oxidation: Alkenes can be oxidized to form epoxides, diols, or aldehydes/ketones depending on the reagents used (e.g., potassium permanganate, osmium tetroxide).

Reduction: Hydrogenation of alkenes using hydrogen gas and a metal catalyst (e.g., palladium) converts them to alkanes.

Substitution: Alkenes can undergo halogenation, hydrohalogenation, and hydration reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst.

Substitution: Halogens (Cl₂, Br₂), hydrogen halides (HCl, HBr), water (H₂O) with acid catalyst.

Major Products

Epoxides: Formed from oxidation.

Alkanes: Formed from reduction.

Haloalkanes: Formed from halogenation.

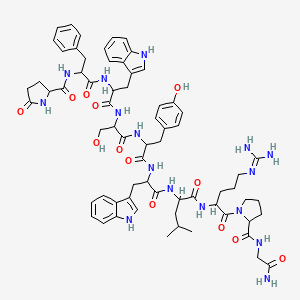

科学的研究の応用

Chemistry

Synthesis of Complex Molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Study of Stereochemistry: Important for understanding the effects of geometric isomerism on chemical reactivity and properties.

Biology

Biological Activity: Some E/Z isomers exhibit different biological activities, making them useful in drug design and development.

Medicine

Pharmaceuticals: Certain drugs are more effective in one isomeric form, necessitating the study and separation of E/Z isomers.

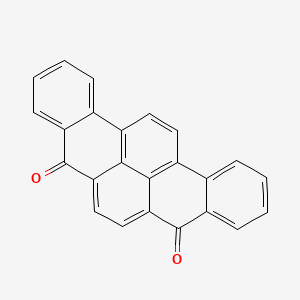

Industry

Polymer Production: Alkenes are key monomers in the production of polymers such as polyethylene and polypropylene.

作用機序

The mechanism by which (mixture E/Z) compounds exert their effects depends on the specific reactions they undergo. For example, in hydrogenation, the alkene’s double bond interacts with the metal catalyst, allowing hydrogen atoms to add across the double bond, converting it to an alkane. The molecular targets and pathways involved vary widely depending on the specific compound and its application.

類似化合物との比較

Similar Compounds

Cis-Trans Isomers: Similar to E/Z isomers but used for simpler cases where two identical substituents are present.

Geometric Isomers: A broader category that includes E/Z isomers and cis-trans isomers.

Uniqueness

The E/Z notation is unique in its ability to describe the absolute stereochemistry of alkenes with multiple substituents, providing a more precise description than the cis-trans system .

特性

分子式 |

C10H13N3O3 |

|---|---|

分子量 |

223.23 g/mol |

IUPAC名 |

4-hydroxy-1-[[(E)-3-imidazol-1-yl-3-oxoprop-1-enyl]amino]butan-2-one |

InChI |

InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2/b3-1+ |

InChIキー |

XTQFPQZZZXNBRC-HNQUOIGGSA-N |

異性体SMILES |

C1=CN(C=N1)C(=O)/C=C/NCC(=O)CCO |

正規SMILES |

C1=CN(C=N1)C(=O)C=CNCC(=O)CCO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)

![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)

![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)

![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)

![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)